4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
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Overview
Description
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties, such as increased metabolic stability and enhanced biological activity . This compound contains a piperidine ring, a pyrazole ring, and two fluorine atoms, making it a valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves the fluorination of pyrazole derivatives. One common method is the use of SelectfluorTM in acetonitrile under microwave conditions at 90°C for 15 minutes . This method allows for the selective introduction of fluorine atoms into the pyrazole ring. Industrial production methods may involve similar fluorination techniques, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable probe for studying biological systems, particularly in drug discovery and development.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application, but they often involve inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine can be compared with other fluorinated pyrazole derivatives, such as:
4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic acid: This compound also contains a pyrazole ring and fluorine atoms but differs in its overall structure and applications.
Difluoromethylated pyrazole derivatives: These compounds have similar fluorinated pyrazole structures and are used in various pharmaceutical and agrochemical applications.
The uniqueness of this compound lies in its specific combination of a piperidine ring, a pyrazole ring, and two fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-15(17)5-9-19(10-6-15)14(21)12-3-1-4-13(11-12)20-8-2-7-18-20/h1-4,7-8,11H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVLHKZNAZRZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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